molecular formula C8H19N3S B14383945 N-Hexyl-2-methylhydrazine-1-carbothioamide CAS No. 89927-41-3

N-Hexyl-2-methylhydrazine-1-carbothioamide

Cat. No.: B14383945
CAS No.: 89927-41-3
M. Wt: 189.32 g/mol
InChI Key: FKUSZWUIHPSIIQ-UHFFFAOYSA-N
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Description

N-Hexyl-2-methylhydrazine-1-carbothioamide is a chemical compound known for its diverse biological activities. It belongs to the class of hydrazinecarbothioamides, which are recognized for their potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments . This compound is characterized by its unique structure, which includes a hexyl group and a methylhydrazine moiety attached to a carbothioamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hexyl-2-methylhydrazine-1-carbothioamide typically involves the reaction of hexylamine with methylhydrazine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Hexylamine+Methylhydrazine+Carbon disulfideThis compound\text{Hexylamine} + \text{Methylhydrazine} + \text{Carbon disulfide} \rightarrow \text{this compound} Hexylamine+Methylhydrazine+Carbon disulfide→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Hexyl-2-methylhydrazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Hexyl-2-methylhydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit key signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival. By modulating these pathways, the compound induces apoptosis and cell cycle arrest in cancer cells . Additionally, its antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage .

Comparison with Similar Compounds

N-Hexyl-2-methylhydrazine-1-carbothioamide can be compared with other hydrazinecarbothioamide derivatives, such as:

Uniqueness: this compound stands out due to its specific structural features and its ability to target multiple biological pathways, making it a versatile compound for various applications .

Properties

CAS No.

89927-41-3

Molecular Formula

C8H19N3S

Molecular Weight

189.32 g/mol

IUPAC Name

1-hexyl-3-(methylamino)thiourea

InChI

InChI=1S/C8H19N3S/c1-3-4-5-6-7-10-8(12)11-9-2/h9H,3-7H2,1-2H3,(H2,10,11,12)

InChI Key

FKUSZWUIHPSIIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=S)NNC

Origin of Product

United States

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